2-(Pyrrolidin-1-yl)butan-1-amine
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Overview
Description
2-(Pyrrolidin-1-yl)butan-1-amine is an organic compound that features a pyrrolidine ring attached to a butanamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(Pyrrolidin-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of butan-1-amine with pyrrolidine under suitable reaction conditions. This reaction typically requires a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
2-(Pyrrolidin-1-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate may yield a nitrile, while reduction with lithium aluminum hydride can produce a secondary amine .
Scientific Research Applications
2-(Pyrrolidin-1-yl)butan-1-amine has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)butan-1-amine can be compared with other similar compounds, such as pyrrolidine derivatives and butanamine analogs. Some similar compounds include:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and butanamine chain, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-pyrrolidin-1-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCMIRCRKQLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953750-99-7 |
Source
|
Record name | 2-(pyrrolidin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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